Ethanethioamide, N-1-naphthalenyl-

Organic Synthesis Medicinal Chemistry Catalysis

Ethanethioamide, N-1-naphthalenyl- (CAS 10319-80-9), systematically named N-(1-naphthyl)thioacetamide, is an organic compound belonging to the thioamide class, characterized by a naphthalene ring system directly N-linked to a thioacetamide functional group (C12H11NS, MW 201.29 g/mol). It exists as a yellow to dark brown crystalline solid, exhibits stability at ambient temperature but is susceptible to oxidation by strong oxidants, and serves primarily as a versatile synthetic intermediate for the production of fluorescent dyes, chemical sensitizers, and pharmaceuticals.

Molecular Formula C12H11NS
Molecular Weight 201.29 g/mol
CAS No. 10319-80-9
Cat. No. B087249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthanethioamide, N-1-naphthalenyl-
CAS10319-80-9
Molecular FormulaC12H11NS
Molecular Weight201.29 g/mol
Structural Identifiers
SMILESCC(=S)NC1=CC=CC2=CC=CC=C21
InChIInChI=1S/C12H11NS/c1-9(14)13-12-8-4-6-10-5-2-3-7-11(10)12/h2-8H,1H3,(H,13,14)
InChIKeyVCHHDIBIIGAJQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(1-Naphthyl)thioacetamide (CAS 10319-80-9): Basic Properties, Class, and Procurement Baseline


Ethanethioamide, N-1-naphthalenyl- (CAS 10319-80-9), systematically named N-(1-naphthyl)thioacetamide, is an organic compound belonging to the thioamide class, characterized by a naphthalene ring system directly N-linked to a thioacetamide functional group (C12H11NS, MW 201.29 g/mol) [1]. It exists as a yellow to dark brown crystalline solid, exhibits stability at ambient temperature but is susceptible to oxidation by strong oxidants, and serves primarily as a versatile synthetic intermediate for the production of fluorescent dyes, chemical sensitizers, and pharmaceuticals .

+ Enables access to 1-thioamidoalkyl-2-naphthol scaffolds
+ Combines naphthalene fluorophore with reactive thioamide group
+ Documented HPLC method supports identity and purity control

Why Generic Substitution of N-(1-Naphthyl)thioacetamide (CAS 10319-80-9) Fails in Specialized Applications


While in-class thioamides share the C=S functional group, simple interchange is not feasible due to the critical influence of the 1-naphthyl substituent on steric and electronic properties. This specific aryl group dictates reaction outcomes in regioselective syntheses and imparts distinct physical properties (e.g., predicted boiling point of 337.1°C ) that affect purification and handling. Furthermore, the compound's defined role as a precursor to specific fluorescent dyes and sensitizers implies that substitution with a different thioamide would lead to a structurally unrelated final product, compromising the intended downstream application and analytical profile.

1‑Naphthyl substituent directs regioselective outcome; generic thioamides may alter product structure and synthetic utility.

Physical properties (e.g., predicted bp 337.1 °C) diverge from other thioamides, impacting purification and storage protocols.

Defined precursor for specific fluorophores and drug-like scaffolds; substitution yields unrelated final compounds.

Quantitative Evidence Guide for Differentiated Selection of N-(1-Naphthyl)thioacetamide (CAS 10319-80-9)


Regioselective Synthesis Advantage: Access to 1-Thioamidoalkyl-2-Naphthol Scaffolds

N-(1-Naphthyl)thioacetamide serves as a key reactant in the multi-component synthesis of 1-thioamidoalkyl-2-naphthols, a class of 'drug-like' molecules with documented biological activity [1]. This reactivity profile is directly contingent on the 1-naphthyl group and the thioamide moiety; alternative thioamides lacking the naphthalene core would yield structurally different products and cannot replicate this specific scaffold generation. The reported yields for this transformation using related thioamides under optimized conditions range from high to excellent [2].

Scaffold Access
Class‑level inference
Enables synthesis of 1‑thioamidoalkyl‑2‑naphthols
Supports scaffold‑specific synthetic fit
Yield data from reported conditions
Organic Synthesis Medicinal Chemistry Catalysis

HPLC Method Development and Purity Control Differentiation

The chromatographic behavior of N-(1-Naphthyl)thioacetamide is defined by its unique structure, which dictates specific separation conditions. A validated HPLC method for this compound on a Newcrom R1 column has been established, demonstrating its retention characteristics [1]. This established methodology provides a baseline for purity assessment and impurity profiling that cannot be directly applied to other thioamides or naphthalene derivatives without re-validation. The ability to achieve baseline separation under these specific conditions is a verifiable property of the compound.

HPLC Method
Supporting evidence
Retention on Newcrom R1 column demonstrated
Provides baseline QC separation conditions
Method transfer requires re‑validation
Analytical Chemistry Quality Control Chromatography

Physicochemical Property Basis for Handling and Storage Decisions

The compound's predicted physicochemical properties, including a boiling point of 337.1°C at 760 mmHg and a density of 1.223 g/cm³ , are fundamental to its handling and formulation. These values differ from those of other thioamides or naphthalene derivatives, meaning that storage conditions (e.g., recommended storage at 20°C for 2 years ), safety protocols, and solvent compatibility will be specific to this compound. A generic substitution without accounting for these properties could lead to improper storage or unexpected behavior during processing.

Physical Properties
Class‑level inference
BP 337.1 °C (pred.), density 1.223 g/cm³
Informs storage and handling protocols
Predicted values, verify experimentally
Physical Chemistry Procurement Stability

Role as a Defined Intermediate in Fluorescent Dye and Drug Synthesis

N-(1-Naphthyl)thioacetamide is explicitly cited as a common intermediate for the synthesis of fluorescent dyes, chemical sensitizers, and drugs . This designated role is not shared by all thioamides; the specific combination of the naphthalene fluorophore and the reactive thioamide group makes it particularly suited for constructing molecules where both properties are required. While this is a qualitative statement, it points to a unique convergence of structural features that drive its specific applications.

Application Profile
Supporting evidence
Intermediate for fluorescent dyes, sensitizers, drugs
Defined synthetic role, not generic thioamide
Application specificity to confirm
Organic Synthesis Materials Science Pharmaceutical Chemistry

Best Research and Industrial Application Scenarios for N-(1-Naphthyl)thioacetamide (CAS 10319-80-9)


Medicinal Chemistry: Synthesis of 1-Thioamidoalkyl-2-Naphthol Libraries

This compound is ideally suited as a reactant in multi-component reactions to generate libraries of 1-thioamidoalkyl-2-naphthols for biological screening [1]. Its unique naphthyl-thioamide structure is integral to forming the desired scaffold, and the reported high-yielding protocols make it a practical choice for generating novel 'drug-like' molecules [2]. This scenario directly leverages the specific synthetic utility detailed in Section 3.

Analytical Quality Control: HPLC Method Validation and Impurity Profiling

Analytical laboratories requiring a validated starting point for purity analysis of N-(1-Naphthyl)thioacetamide can utilize the established separation method on a Newcrom R1 column [3]. This application scenario is critical for both incoming material inspection and for monitoring the compound's fate in a synthetic process. The documented chromatographic behavior is a direct benefit for procurement and quality assurance workflows, as highlighted in Section 3.

Materials Science: Development of Novel Fluorescent Dyes

N-(1-Naphthyl)thioacetamide's recognized role as an intermediate for fluorescent dyes makes it a target material for researchers designing new fluorophores. The naphthalene core provides a native chromophore, while the thioamide group offers a handle for further functionalization. This application aligns with the compound's established use as a building block for functional materials, as noted in Section 3.

Application
Selection Property
Validation Focus
1‑Thioamidoalkyl‑2‑naphthol library synthesis
Naphthyl‑thioamide scaffold specificity
Reaction efficiency and scaffold integrity
QC and purity analysis
Documented HPLC retention behavior
Method transfer and impurity profiling
Fluorescent dye development
Naphthalene chromophore and thioamide handle
Functional dye performance context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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